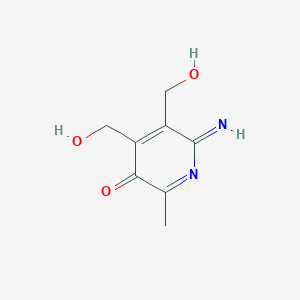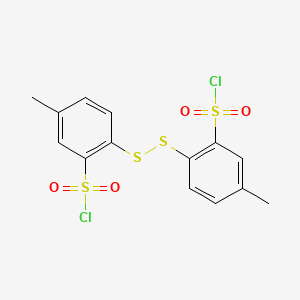
Benzenesulfonyl chloride, 2,2'-dithiobis[5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonyl chloride, 2,2’-dithiobis[5-methyl-] is an organosulfur compound with the formula C₆H₅SO₂Cl. It is a colorless viscous oil that dissolves in organic solvents but reacts with compounds containing reactive N-H and O-H bonds. This compound is primarily used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonyl chloride can be synthesized through several methods:
Phosphorus Pentachloride Method: This involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The mixture is heated in an oil bath at 170–180°C for fifteen hours.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of sodium benzenesulfonate with phosphorus oxychloride.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid, keeping the temperature between 20° and 25°C by means of cold water.
Industrial Production Methods
Industrial production of benzenesulfonyl chloride typically involves large-scale reactions using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity. The product is often purified through distillation and crystallization processes.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl chloride undergoes several types of chemical reactions:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Hydrolysis: It reacts with water to form benzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form sulfonamides.
Alcohols: Reacts with alcohols to form sulfonate esters.
Water: Reacts with water under mild conditions to form benzenesulfonic acid.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Benzenesulfonic Acid: Formed from hydrolysis with water.
Scientific Research Applications
Benzenesulfonyl chloride, 2,2’-dithiobis[5-methyl-] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare sulfonamides and sulfonate esters.
Biology: Utilized in the modification of biomolecules for various biochemical assays.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonyl chloride involves its reactivity with nucleophiles such as amines and alcohols. The sulfonyl chloride group (SO₂Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamides and sulfonate esters through substitution reactions .
Comparison with Similar Compounds
Benzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
Tosyl Chloride (p-Toluenesulfonyl Chloride): Similar in reactivity but is a solid at room temperature, making it easier to handle.
Methanesulfonyl Chloride: More reactive due to the smaller size of the methyl group compared to the phenyl group in benzenesulfonyl chloride.
Benzenesulfonyl chloride is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
63468-81-5 |
|---|---|
Molecular Formula |
C14H12Cl2O4S4 |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
2-[(2-chlorosulfonyl-4-methylphenyl)disulfanyl]-5-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C14H12Cl2O4S4/c1-9-3-5-11(13(7-9)23(15,17)18)21-22-12-6-4-10(2)8-14(12)24(16,19)20/h3-8H,1-2H3 |
InChI Key |
XLNCQXHULZXMHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)S(=O)(=O)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


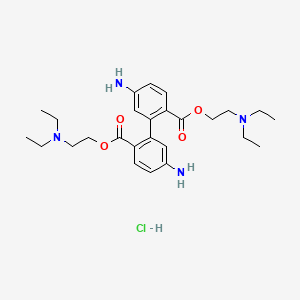
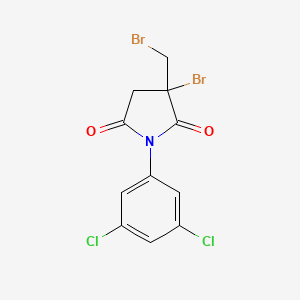
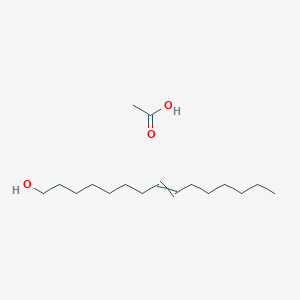
![2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14495353.png)
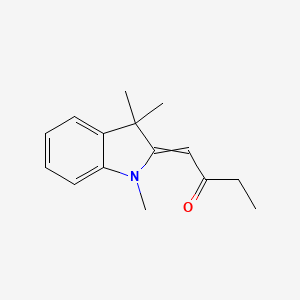
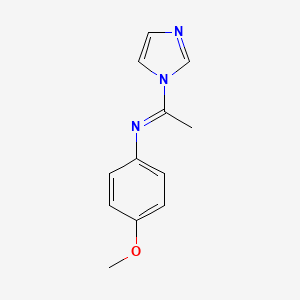
![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
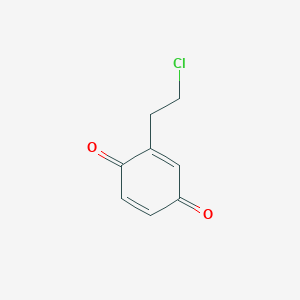
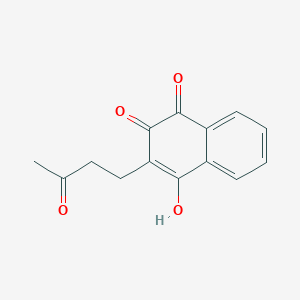
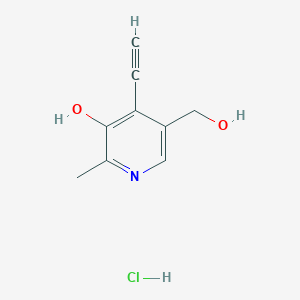
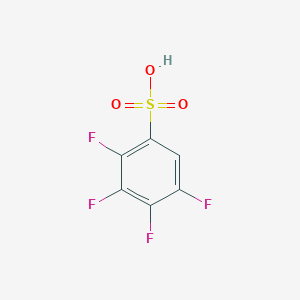
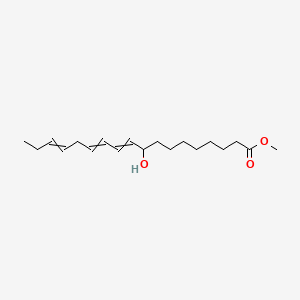
![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)
